Cas no 2229339-75-5 (5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid)

5-Methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid is a specialized organic compound featuring a pyridine moiety and a ketone-functionalized pentanoic acid backbone. Its structural attributes, including the methoxy and methylpyridinyl groups, contribute to its potential utility as an intermediate in pharmaceutical synthesis or biochemical research. The compound's distinct functional groups may enhance reactivity or binding affinity in targeted applications, such as drug discovery or enzyme inhibition studies. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for exploratory chemistry. Careful handling is advised due to its reactive ketone and carboxylic acid functionalities. Analytical characterization typically includes HPLC, NMR, and mass spectrometry for quality verification.
5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid structure
2229339-75-5 structure
Product Name:5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid
CAS No:2229339-75-5
MF:C12H15NO4
MW:237.251803636551
CID:5937698
PubChem ID:165712690
Update Time:2025-10-24

5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid
    • EN300-1817096
    • 2229339-75-5
    • Inchi: 1S/C12H15NO4/c1-8-3-10(7-13-6-8)9(4-11(14)15)5-12(16)17-2/h3,6-7,9H,4-5H2,1-2H3,(H,14,15)
    • InChI Key: MGHZSTLJDPTUHN-UHFFFAOYSA-N
    • SMILES: O(C)C(CC(CC(=O)O)C1C=NC=C(C)C=1)=O

Computed Properties

  • Exact Mass: 237.10010796g/mol
  • Monoisotopic Mass: 237.10010796g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 6
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 76.5Ų

5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid Pricemore >>

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Additional information on 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid

Introduction to 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid (CAS No. 2229339-75-5)

5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid, identified by the CAS number 2229339-75-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by a complex aromatic-pyridine core linked to an oxygenated carboxylic acid moiety, making it a potentially valuable intermediate in the development of novel therapeutic agents. The structural features of this molecule, including its methoxy substituent and the presence of a methylpyridin-3-yl group, contribute to its unique chemical properties and reactivity, which are being explored for various applications in medicinal chemistry.

The significance of 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid lies in its potential role as a building block for more complex pharmacophores. In recent years, there has been a growing interest in pyridine derivatives due to their broad spectrum of biological activities. Pyridine-based compounds are known to exhibit properties such as kinase inhibition, antimicrobial effects, and anti-inflammatory responses, making them attractive candidates for drug discovery. The specific arrangement of functional groups in 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid may confer unique interactions with biological targets, thereby enabling the design of highly specific and effective drug candidates.

One of the most compelling aspects of this compound is its utility in the synthesis of more intricate molecules. The presence of both an ester-like functionality (due to the oxopentanoic acid moiety) and an aromatic ring system provides multiple points for chemical modification. This flexibility allows chemists to explore diverse synthetic pathways, including condensation reactions, nucleophilic substitutions, and cyclizations, which can lead to the creation of novel heterocyclic compounds. Such modifications are crucial for optimizing pharmacokinetic properties and improving binding affinity to biological targets.

Recent advancements in computational chemistry have further enhanced the understanding of how 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid might interact with biological systems. Molecular docking studies have been employed to predict potential binding modes with enzymes and receptors, providing insights into its mechanism of action. These computational approaches are complemented by experimental validation, where structural analogs are synthesized and tested for biological activity. The integration of computational and experimental data has become a cornerstone in modern drug discovery, allowing for more efficient identification of lead compounds.

The pharmaceutical industry has shown particular interest in developing small molecules that can modulate protein-protein interactions (PPIs). Pyridine derivatives are well-positioned to excel in this area due to their ability to engage with hydrophobic pockets on protein surfaces. The methylpyridin-3-yl group in 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid is particularly noteworthy, as it can provide hydrophobic interactions while also allowing for hydrogen bonding through the oxygenated carboxylic acid group. This dual functionality makes it an ideal candidate for designing inhibitors targeting PPIs, which are often challenging to modulate with traditional drug classes.

In addition to its potential as a drug intermediate, 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid may also find applications in agrochemical research. Pyridine-based compounds have been widely used in pesticides and herbicides due to their ability to interfere with essential biological processes in pests. By leveraging the structural features of this compound, researchers may develop novel agrochemicals that offer improved efficacy while minimizing environmental impact. This aligns with the growing demand for sustainable agricultural practices and the need for innovative solutions to pest management.

The synthesis of 5-methoxy-3-(5-methylpyridin-3-yl)-5-oxopentanoic acid presents both challenges and opportunities for synthetic chemists. The complexity of its structure requires careful planning and execution to ensure high yields and purity. However, recent developments in green chemistry have introduced more environmentally friendly synthetic routes, such as catalytic methods that reduce waste and energy consumption. These advancements not only make the production process more sustainable but also enhance scalability for industrial applications.

Looking ahead, the future prospects for 5-methoxy-3-(5-methylpyridin-3-y1)-5 oxopentanoic acid are promising. As our understanding of biological pathways continues to expand, so does the demand for specialized building blocks like this compound. Its versatility makes it a valuable asset in medicinal chemistry libraries, where it can be used to explore new therapeutic avenues across various disease areas. Furthermore, collaborations between academia and industry are likely to drive innovation, leading to faster translation from laboratory discoveries to clinical applications.

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